molecular formula C36H34N4O2S2 B11516129 2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]

2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]

Cat. No.: B11516129
M. Wt: 618.8 g/mol
InChI Key: BGFDMIRQRIHSBL-UHFFFAOYSA-N
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Description

2-({2-[4’-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1’-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, pyridine, and biphenyl

Preparation Methods

The synthesis of 2-({2-[4’-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1’-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyridine and biphenyl intermediates, followed by their functionalization with cyano and sulfanyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({2-[4’-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1’-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-({2-[4’-(2-{[3-CYANO-6-(2-METHYLPROPYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1’-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-(2-METHYLPROPYL)PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C36H34N4O2S2

Molecular Weight

618.8 g/mol

IUPAC Name

2-[2-[4-[4-[2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-6-(2-methylpropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C36H34N4O2S2/c1-23(2)17-31-15-13-29(19-37)35(39-31)43-21-33(41)27-9-5-25(6-10-27)26-7-11-28(12-8-26)34(42)22-44-36-30(20-38)14-16-32(40-36)18-24(3)4/h5-16,23-24H,17-18,21-22H2,1-4H3

InChI Key

BGFDMIRQRIHSBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C=CC(=N4)CC(C)C)C#N

Origin of Product

United States

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